Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI)
Description
Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI) is a heterocyclic compound featuring a five-membered isoxazole ring with substituents at positions 3, 4, and 3. The core structure comprises one oxygen and one nitrogen atom within the aromatic ring. Key substituents include:
- 3,4-Dimethyl groups: These alkyl groups enhance steric bulk and modulate electron density on the ring.
This compound is part of a broader class of isoxazole derivatives, which are pivotal in medicinal chemistry and agrochemical development due to their versatile reactivity and bioactivity .
Properties
IUPAC Name |
5-ethylsulfanyl-3,4-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-4-10-7-5(2)6(3)8-9-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHRASAIMRDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=NO1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294188 | |
| Record name | 5-(Ethylthio)-3,4-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37543-61-6 | |
| Record name | 5-(Ethylthio)-3,4-dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37543-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Ethylthio)-3,4-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . For 5-(ethylthio)-3,4-dimethyl-isoxazole, a common synthetic route involves the reaction of 3,4-dimethyl-5-ethylthio-2,5-dihydroisoxazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 5-(ethylthio)-3,4-dimethyl-isoxazole, often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of primary nitro compounds and aldehydes or activated ketones under specific conditions to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Isoxazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . The specific compound, 5-(ethylthio)-3,4-dimethyl-isoxazole, can participate in these reactions depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for reactions involving isoxazole derivatives include hydroxylamine hydrochloride, nitrile oxides, and various catalysts . Reaction conditions can vary from acidic to neutral or basic, influencing the type of products formed .
Major Products Formed: The major products formed from reactions involving 5-(ethylthio)-3,4-dimethyl-isoxazole depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research indicates that isoxazole derivatives can act as histamine H3 receptor antagonists. For instance, compounds similar to isoxazole have shown promise in enhancing cognitive functions and treating depression by modulating neurotransmitter systems . The selective antagonism of the H3 receptor has been linked to improved mood and reduced anxiety in preclinical models.
- Antibacterial Properties : Patents have documented the use of isoxazole derivatives as antibacterial agents targeting gram-negative bacteria. These compounds exhibit significant activity against various strains, suggesting their potential as therapeutic agents in treating infections .
- Neuropharmacology : Isoxazole compounds have been studied for their neuroprotective effects. For example, they may influence GABA receptor activity, which is crucial for maintaining neural excitability and preventing neurodegenerative conditions .
Agricultural Applications
- Herbicides : Isoxazole derivatives have been explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. The structural features of these compounds allow them to be effective in controlling weed populations without harming crops .
- Pesticides : Some studies have indicated that isoxazole compounds can serve as effective pesticides, offering a way to manage agricultural pests while minimizing environmental impact .
Case Study 1: Antidepressant Development
A study focused on optimizing compounds with isoxazole structures demonstrated significant improvements in potency and pharmacokinetic properties for H3 receptor antagonists. These findings suggest that further development could yield effective treatments for mood disorders .
Case Study 2: Antibacterial Efficacy
In a patent detailing the synthesis of isoxazole-based antibacterial agents, researchers reported successful trials against resistant bacterial strains. This highlights the compound's potential as a new class of antibiotics in an era of rising antibiotic resistance .
Summary Table of Applications
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some isoxazole compounds act as inhibitors of enzymes or receptors involved in inflammatory or cancer pathways . The specific mechanism of action for 5-(ethylthio)-3,4-dimethyl-isoxazole would depend on its structural features and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Isoxazole Family
Compound A : 5-[7-[4-(4,5-Dihydro-4-propyl-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole (R)- (9CI)
- Core structure : Isoxazole with a 3-methyl group.
- Key differences: A long alkyl chain (heptyl) linked to a phenoxy-oxazole moiety replaces the 5-ethylthio and 4-methyl groups. The extended substituent increases molecular weight (C23H32N2O3, ~384.5 g/mol) and hydrophobicity compared to the target compound.
- Implications : The bulky substituent likely enhances membrane permeability but reduces aqueous solubility.
Compound B : 5-Isoxazolecarboxylic acid, 4,5-dihydro-3,4-dimethyl-, methyl ester (9CI)
- Core structure : Partially saturated isoxazole (4,5-dihydro).
- Key differences :
- Saturation at positions 4 and 5 reduces aromaticity, altering electronic properties.
- A methyl ester at position 5 replaces the ethylthio group.
- Implications: The non-aromatic ring decreases stability toward electrophilic substitution but may improve metabolic resistance.
Compound C : 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (No. 25)
- Core structure : 3-Methyl-5-isoxazolyl group with a benzamide-thioether side chain.
- Key differences :
- A benzamide moiety introduces hydrogen-bonding capacity, contrasting with the simpler ethylthio group in the target compound.
- The 4-nitroaniline substituent adds electron-withdrawing effects, altering redox properties.
Ethylthio-Containing Heterocycles Beyond Isoxazoles
Compound D : Ethiozin (4-Amino-6-(tert-butyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one)
- Core structure: Triazinone with ethylthio and tert-butyl groups.
- Key differences: The triazinone ring lacks the oxygen atom present in isoxazoles, affecting polarity and hydrogen-bonding capacity. The ethylthio group at position 3 is analogous but embedded in a less aromatic system.
- Implications: Ethiozin’s herbicidal activity suggests ethylthio substituents in non-isoxazole scaffolds retain bioactivity, possibly via inhibition of photosynthesis or amino acid synthesis.
Compound E : Ethiofencarb (2-((Ethylthio)methyl)phenyl methylcarbamate)
- Core structure : Carbamate insecticide with an ethylthio-methyl side chain.
- Key differences :
- The ethylthio group is part of a flexible side chain rather than directly attached to an aromatic ring.
- The carbamate moiety introduces cholinesterase inhibition activity, absent in the target isoxazole.
- Implications : Demonstrates the versatility of ethylthio groups in conferring pesticidal properties across diverse scaffolds.
Physicochemical and Reactivity Comparisons
Electronic Effects :
- Synthetic Pathways: The target compound’s ethylthio group may be introduced via nucleophilic substitution (e.g., replacing a halogen with ethylthiol) . Compound D’s ethylthio group is incorporated during triazinone ring closure, highlighting divergent synthetic strategies .
Biological Activity
Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI) is a member of the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
Chemical Structure:
Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI) features an ethylthio group at the 5-position and two methyl groups at the 3 and 4 positions of the isoxazole ring. The specific substitution pattern is believed to influence its biological activity significantly.
Physical Properties:
- Molecular Formula: C_7H_9N_O
- CAS Number: 37543-61-6
Biological Activities
Isoxazole derivatives are known for their wide-ranging biological activities. The following sections summarize key findings related to the biological activity of Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI).
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance:
- Study Findings: Isoxazole derivatives have shown effectiveness against various microbial strains, including Staphylococcus aureus and Candida albicans. In vitro assays demonstrated that compounds similar to Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI) could reduce biofilm formation significantly (over 90% reduction) at concentrations ranging from 0.125 to 0.25 mg/mL .
- Case Study: A study reported that derivatives with ethylthio substitutions displayed enhanced activity compared to other isoxazole derivatives lacking this group .
Anticancer Activity
The anticancer potential of isoxazoles has been extensively researched:
- Cell Line Studies: In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain isoxazole derivatives exhibited IC_50 values in the low micromolar range (e.g., 5.0 µM against ovarian cancer cell lines) indicating significant cytotoxicity .
- Mechanism of Action: The mechanism often involves inhibition of specific kinases or pathways associated with tumor growth. For example, some derivatives were found to inhibit VEGFR-1 and VEGFR-2 tyrosine kinases effectively .
Structure-Activity Relationship (SAR)
The biological activity of isoxazoles can be influenced by their structural modifications:
- Key Findings: Studies have shown that modifications at specific positions (C-3, C-4, C-5) significantly affect potency and selectivity against various targets .
- Table: SAR Data for Isoxazole Derivatives
| Compound | Position Modified | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | C-4 | Anticancer | 5.0 |
| Compound B | C-5 | Antimicrobial | <0.1 |
| Compound C | C-3 | Anti-inflammatory | 0.95 |
Toxicity Studies
While exploring the therapeutic potential of Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI), it is crucial to assess its toxicity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
